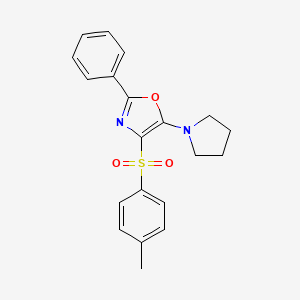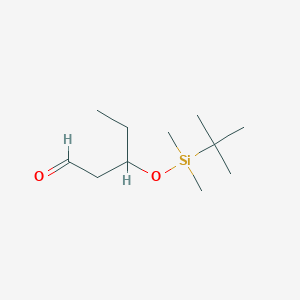
3-(tert-Butyldimethylsiloxy)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyldimethylsiloxy)pentanal is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.396. It is commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Synthesis Analysis
The synthesis of 3-(tert-Butyldimethylsiloxy)pentanal involves the use of 5-(tert-Butyldimethylsilyloxy)-1-pentanol . This compound participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .Molecular Structure Analysis
The molecular structure of 3-(tert-Butyldimethylsiloxy)pentanal consists of 11 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom. The structure contains total 52 bond(s); 22 non-H bond(s), 7 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic) and 1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(tert-Butyldimethylsiloxy)pentanal include a molecular weight of 216.396. It has a refractive index of 1.442, a boiling point of 140 °C/6 mmHg, and a density of 0.885 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Polyisobutylenes
3-(tert-Butyldimethylsiloxy)pentanal: is used in the synthesis of hydroxytelechelic polyisobutylenes. These polymers are synthesized by controlled cationic polymerization and then capped with the compound. The hydrolysis of these end-capped polyisobutylenes yields hydroxytelechelic polyisobutylene, which is confirmed by NMR analysis .
Polyurethane Production
The compound plays a role in the production of polyurethane. Polyisobutylene-based polyurethane, when synthesized using 3-(tert-Butyldimethylsiloxy)pentanal , exhibits greater acid resistance than commercial polyurethane. This makes it valuable for applications requiring chemical stability .
Material Science Research
In material science, 3-(tert-Butyldimethylsiloxy)pentanal is involved in the development of new materials with improved properties. Its role in modifying polymers can lead to materials with specific characteristics, such as enhanced durability or resistance to environmental factors .
Chemical Synthesis
This compound is a key reagent in chemical synthesis, particularly in the protection of alcohols and aldehydes during complex synthetic procedures. It helps in the stabilization of sensitive chemical groups and allows for selective reactions to occur .
Chromatography
In chromatography, 3-(tert-Butyldimethylsiloxy)pentanal can be used to modify the stationary phase or as a standard in the calibration of equipment. Its unique chemical structure makes it suitable for specific separation processes .
Analytical Chemistry
Analytical chemists use 3-(tert-Butyldimethylsiloxy)pentanal as a reference compound for method development and validation. Its well-defined properties aid in the accurate determination of other substances in complex mixtures .
Safety and Hazards
The safety data sheet for a similar compound, 5-(tert-Butyldimethylsilyloxy)-1-pentanol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-10(8-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUANBFMJXCZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyldimethylsiloxy)pentanal | |
CAS RN |
131049-92-8 |
Source


|
| Record name | 3-[(tert-butyldimethylsilyl)oxy]pentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)

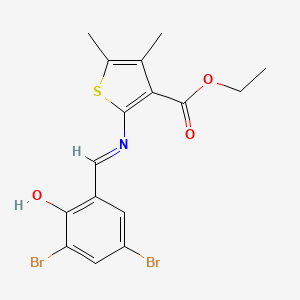

![2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2766158.png)
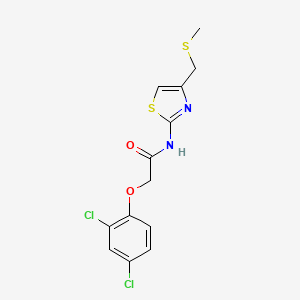
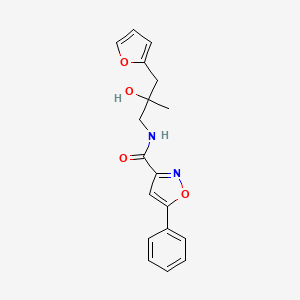

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2766165.png)

